molecular formula C12H10ClN B8630643 3-(3-Chloro-2-methylphenyl)pyridine

3-(3-Chloro-2-methylphenyl)pyridine

Cat. No. B8630643
M. Wt: 203.67 g/mol
InChI Key: CFKLDJZJHIHXRA-UHFFFAOYSA-N
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Patent
US04426524

Procedure details

A mixture of 7.5 g (0.012 mol) of 3-(3-chloro-2-methylphenyl)pyridine and 1.7 g (0.018 mol) of copper I cyanide in 1.45 g (0.018 mol) of pyridine was heated at 195° C. for 18 hours. The reaction mixture was cooled to 50° C., and 40 mL of methylene chloride was added with stirring. The mixture was placed in a separatory funnel, and 75 mL of methylene chloride and 75 mL of a 35% aqueous solution of ammonium hydroxide were added. The mixture was shaken for five minutes, then passed through a fiber glass filter paper. The layers were separated, and the aqueous layer was washed with two portions of 40 mL each of methylene chloride. The combined organic layers were washed with three portions of 40 mL each of a 35% aqueous solution of ammonium hydroxide. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 2.0 g of 3 -(3-cyano-2-methylphenyl)pyridine.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1.7 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH3:14])=[C:4]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.[C-]#N.[N:17]1C=CC=C[CH:18]=1.[OH-].[NH4+]>[Cu].C(Cl)Cl>[C:18]([C:2]1[C:3]([CH3:14])=[C:4]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1)#[N:17] |f:3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C=1C=NC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Name
Quantity
1.45 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
copper
Quantity
1.7 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
The mixture was placed in a separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was shaken for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with two portions of 40 mL each of methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with three portions of 40 mL each of a 35% aqueous solution of ammonium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C=CC1)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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